molecular formula C17H32S2Sn B13982018 Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane CAS No. 474706-72-4

Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane

Cat. No.: B13982018
CAS No.: 474706-72-4
M. Wt: 419.3 g/mol
InChI Key: QYQWUEOSJCCSFP-UHFFFAOYSA-N
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Description

Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane is an organotin compound that features a thiophene ring substituted with a tributylstannyl group and a methylsulfanyl group. This compound is of interest due to its applications in organic synthesis, particularly in Stille coupling reactions, which are used to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane can be synthesized through the reaction of 5-(methylsulfanyl)thiophene with tributyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the coupling of the stannane with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Common Reagents and Conditions

Major Products

The major products of these reactions are typically biaryl compounds or other coupled products, depending on the nature of the organic halide used in the reaction .

Scientific Research Applications

Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:

Mechanism of Action

The mechanism of action for Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane in Stille coupling reactions involves the formation of a palladium complex with the stannane. This complex then undergoes transmetalation with the organic halide, followed by reductive elimination to form the coupled product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane is unique due to the presence of the methylsulfanyl group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where such modifications are desired .

Properties

CAS No.

474706-72-4

Molecular Formula

C17H32S2Sn

Molecular Weight

419.3 g/mol

IUPAC Name

tributyl-(5-methylsulfanylthiophen-2-yl)stannane

InChI

InChI=1S/C5H5S2.3C4H9.Sn/c1-6-5-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;

InChI Key

QYQWUEOSJCCSFP-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)SC

Origin of Product

United States

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